N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline
Description
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline is a heterocyclic compound featuring a fused pyrrolo-thiazole core linked to an aniline moiety substituted with a benzyl group. The pyrrolo[2,3-d]thiazole system incorporates a sulfur atom in the thiazole ring and nitrogen atoms in the pyrrole and thiazole rings, conferring unique electronic properties. This structure is distinct from related pyrrolo-oxazole or pyrrolo-pyrimidine derivatives due to the presence of sulfur, which enhances electron-deficient character and influences solubility and intermolecular interactions. Potential applications include medicinal chemistry, where such scaffolds are explored for kinase inhibition or antimicrobial activity .
Properties
Molecular Formula |
C18H15N3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline |
InChI |
InChI=1S/C18H15N3S/c1-2-5-13(6-3-1)11-19-15-8-4-7-14(9-15)16-10-17-18(21-16)20-12-22-17/h1-10,12,19,21H,11H2 |
InChI Key |
REMVHHSKDMOWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=CC4=C(N3)N=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazole and pyrrolo[2,3-d][1,3]thiazole, which have been shown to possess significant biological activities .
Scientific Research Applications
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s pyrrolo[2,3-d][1,3]thiazole core differentiates it from:
- Pyrrolo[2,3-d]oxazoles (e.g., ): Oxygen in the oxazole ring reduces electron deficiency compared to thiazole. DFT calculations suggest that isomerization pathways for pyrrolo-oxazoles involve nitrogen-like transition states, leading to intermediates like 3aH-pyrrolo[2,3-d]oxazole .
- Pyrrolo[2,3-d]pyrimidines (e.g., compounds 11–15, 19 in –3): Pyrimidine rings introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. For example, sulfonamide-substituted pyrrolo-pyrimidines exhibit high melting points (>290°C) due to strong intermolecular interactions .
Table 1: Core Heterocycle Comparison
*Inferred lower than pyrimidines due to reduced polarity.
Substituent Effects
- N-benzyl-aniline group : The benzyl substitution in the target compound enhances lipophilicity compared to sulfonamide or bromophenyl groups in analogs (e.g., compound 19 in ). This may improve membrane permeability but reduce aqueous solubility.
- Sulfonamide and halogens : Compounds like 11–15 () feature 4-sulfamoylphenyl and bromophenyl groups, which increase molecular weight and polarity. These substituents are associated with enhanced thermal stability (e.g., compound 19: m.p. 296.6°C) .
Table 2: Substituent Impact on Properties
*Estimated using fragment-based methods.
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
